molecular formula C10H17F2NO4 B2934798 3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid CAS No. 1781342-40-2

3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid

Cat. No.: B2934798
CAS No.: 1781342-40-2
M. Wt: 253.246
InChI Key: QMDLUAJGJSINFQ-UHFFFAOYSA-N
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Description

3-{(tert-Butoxy)carbonylamino}-4,4-difluorobutanoic acid is a fluorinated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the C3 position and two fluorine atoms at the C4 position. This compound is structurally significant in medicinal chemistry and drug development due to its dual functionality:

  • Boc Protection: Enhances stability during synthetic procedures, particularly under acidic conditions .
  • Fluorination: The 4,4-difluoro substitution increases lipophilicity and metabolic stability, which can improve bioavailability .

Properties

IUPAC Name

4,4-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(11)12)5-7(14)15/h6,8H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLUAJGJSINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid or amine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Introduction of the fluorine atoms: The Boc-protected amine is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions.

    Formation of the butanoic acid backbone: The fluorinated intermediate is then reacted with appropriate reagents to form the butanoic acid backbone, typically through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, materials science, and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist by binding to the active site or allosteric site of the target protein. The presence of the fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Key Features Reference
3-{(tert-Butoxy)carbonylamino}-4,4-difluorobutanoic acid (Target) Not Provided Boc-protected methylamino group; 4,4-difluoro substitution on butanoic acid
(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid 2242426-52-2 Trifluoro substitution; dimethyl groups at C3; stereospecific Boc-amino
(2S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-4,4-difluorobutanoic acid Not Provided Fmoc protection instead of Boc; difluoro substitution
tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid Not Provided Cyclohexyl backbone instead of butanoic acid; difluoro substitution
Key Observations:

Cyclohexyl difluoro analogs (e.g., ) exhibit altered conformational rigidity, which may limit their utility in flexible peptide backbones.

Protecting Groups :

  • Boc vs. Fmoc : The Boc group in the target compound offers acid stability, whereas Fmoc (used in ) is base-labile, making the latter suitable for orthogonal deprotection strategies in peptide synthesis.

Steric Effects :

  • The 3,3-dimethyl substitution in CAS 2242426-52-2 introduces significant steric bulk, which may hinder rotational freedom and reduce solubility compared to the target compound .

Biological Activity

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid (commonly referred to as Boc-Difluoro-Butanoic Acid) is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the difluorobutanoic moiety and the tert-butoxycarbonyl (Boc) protecting group suggests applications in drug design and synthesis. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is C14H22F2N2O5C_{14}H_{22}F_{2}N_{2}O_{5}, with a molecular weight of approximately 336.34 g/mol. The structure includes a difluorobutanoic acid core modified with a Boc group, allowing for selective reactions and stability during synthesis.

PropertyValue
Molecular FormulaC14H22F2N2O5
Molecular Weight336.34 g/mol
CAS Number2166750-19-0
IUPAC Name(S)-3-((tert-butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid
Purity97%

The biological activity of Boc-Difluoro-Butanoic Acid is primarily attributed to its interaction with specific biological pathways. The difluorobutanoic acid component has been shown to influence metabolic processes and may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Pharmacological Studies

  • Antiparkinson Activity : Preliminary studies suggest that compounds containing the tert-butoxycarbonyl group may exhibit neuroprotective properties. For instance, derivatives have been tested for their ability to reverse motor deficits in animal models induced by reserpine, indicating potential applications in treating Parkinson's disease .
  • Ergogenic Effects : Amino acid derivatives similar to Boc-Difluoro-Butanoic Acid have been reported to enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise. This suggests that the compound may have applications in sports medicine or as a dietary supplement .
  • In Vitro Studies : Research indicates that Boc-Difluoro-Butanoic Acid and its derivatives could exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

Several studies have highlighted the efficacy of Boc-Difluoro-Butanoic Acid derivatives in various biological contexts:

  • Study on Neuroprotective Effects : A study demonstrated that compounds with similar structures could significantly reduce neurodegeneration in models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .
  • Performance Enhancement : In a controlled trial involving athletes, supplementation with amino acid derivatives resulted in improved endurance and reduced muscle damage post-exercise, supporting the ergogenic potential of compounds like Boc-Difluoro-Butanoic Acid .

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